10-Formylfolic acid-d4
Description
Contextualization within One-Carbon Metabolism and Folate Coenzyme Biochemistry
One-carbon metabolism is a fundamental network of biochemical reactions essential for life, involving the transfer of one-carbon units in various biosynthetic and regulatory processes. e-dmj.orgfao.org Folates, a class of B vitamins, are central to this network, acting as coenzymes to carry and transfer these one-carbon units. researchgate.netmdpi.comnih.gov
The compound 10-Formyl Folic Acid itself is a derivative of folic acid and is intricately involved in one-carbon metabolism. Studies have shown its formation in rat liver slices and have highlighted its role as a potent natural inhibitor of dihydrofolate reductase, suggesting a potential regulatory function within the cell. nih.govnih.gov
| Folate Derivative | Primary Function | Metabolic Pathway |
|---|---|---|
| 10-Formyltetrahydrofolate | Donates formyl group | Purine (B94841) synthesis, Mitochondrial protein synthesis initiation |
| 5,10-Methylenetetrahydrofolate | Donates methylene (B1212753) group | Thymidylate synthesis (DNA precursor) |
| 5-Methyltetrahydrofolate | Donates methyl group | Methionine regeneration from homocysteine |
Principles and Advantages of Stable Isotope Labeling in Metabolic Investigations
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. creative-proteomics.comfrontiersin.org It involves replacing one or more atoms of a compound with their non-radioactive (stable) heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). creative-proteomics.com These labeled compounds, often called tracers, are chemically identical to their unlabeled counterparts and participate in the same biochemical reactions.
The key advantage of this technique lies in the ability to distinguish the labeled molecule from the endogenous, unlabeled pool using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org Mass spectrometry, in particular, is highly sensitive and can readily differentiate compounds based on the mass difference imparted by the isotopic label. nih.gov
Advantages of Deuterium Labeling:
High Precision and Accuracy in Quantification: Deuterated compounds, such as 10-Formyl Folic Acid-d4, are ideal internal standards for quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS). clearsynth.comresearchgate.net Because they share very similar chemical and physical properties with the analyte of interest, they co-elute during chromatography and exhibit similar ionization efficiency, correcting for variations in sample preparation and instrument response. researchgate.net This leads to highly accurate and precise measurements. clearsynth.com
Pathway Elucidation and Flux Analysis: By introducing a labeled substrate into a biological system, researchers can track the appearance of the label in downstream metabolites. frontiersin.orgtandfonline.com This allows for the mapping of metabolic pathways and the quantification of the rate of metabolic reactions, a field known as metabolic flux analysis. creative-proteomics.comfrontiersin.org
Minimal Isotope Effect: Deuterium is a stable isotope of hydrogen. While a kinetic isotope effect can sometimes be observed, for many applications as an internal standard, its impact is minimal and does not interfere with accurate quantification.
Enhanced Stability: In some instances, the substitution of hydrogen with deuterium can increase the metabolic stability of a molecule by strengthening the carbon-hydrogen bond, a property explored in drug development. researchgate.net
Research Significance of 10-Formyl Folic Acid-d4 as a Mechanistic Probe and Analytical Standard
10-Formyl Folic Acid-d4 serves a dual purpose in advanced research. As a mechanistic probe , it can be introduced into cellular or in vivo systems to trace the intricate pathways of one-carbon metabolism. Researchers can follow the deuterated formyl group as it is incorporated into purines or other metabolic products, providing direct evidence of pathway activity and connectivity. tandfonline.com
As an analytical standard , 10-Formyl Folic Acid-d4 is invaluable for the accurate quantification of its unlabeled counterpart in biological samples. medchemexpress.comresearchgate.net The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry. clearsynth.comresearchgate.net When analyzing complex biological matrices like plasma or tissue extracts, the presence of a known amount of the deuterated standard allows for precise correction of any sample loss during extraction and purification, as well as variations in instrument sensitivity. clearsynth.comresearchgate.net This is crucial for obtaining reliable data in clinical and research settings where accurate measurement of folate levels is important. researchgate.netacs.org The development of analytical methods using folic acid-d4 as an internal standard has enabled rapid and sensitive quantification of folic acid and its derivatives in human plasma. researchgate.net
| Application | Description | Key Advantage |
|---|---|---|
| Mechanistic Probe | Used to trace the flow of one-carbon units through metabolic pathways. | Provides direct evidence of metabolic activity and pathway connections. |
| Analytical Standard | Serves as an internal standard for the accurate quantification of unlabeled 10-Formyl Folic Acid. | Corrects for variations in sample preparation and instrument response, ensuring high precision and accuracy in measurements. clearsynth.comresearchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C20H19N7O7 |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1/i1D,2D,3D,4D |
InChI Key |
UGWUWNVTCLDEOG-MNZXJJDISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of 10 Formyl Folic Acid D4 for Research Purity
Chemical Synthesis Pathways for Deuterated Folate Analogues
The synthesis of 10-Formyl Folic Acid-d4 is a multi-step process that begins with the preparation of a deuterated folic acid backbone, followed by the introduction of a formyl group at the N10 position.
The introduction of deuterium (B1214612) atoms into the folic acid molecule is typically achieved by utilizing deuterated precursors. A common strategy involves the deuteration of the p-aminobenzoic acid (PABA) moiety, which forms a core component of the folic acid structure.
Catalytic H-D exchange reactions are a prevalent method for introducing deuterium. For instance, selective deuteration of aromatic compounds like p-aminobenzoic acid can be achieved using deuterium oxide (D₂O) as the deuterium source in the presence of a catalyst, such as palladium on carbon (Pd/C) combined with aluminum. This method facilitates the exchange of hydrogen atoms on the benzene (B151609) ring with deuterium. To achieve the d4 designation in the benzoyl moiety of folic acid, p-aminobenzoic acid-d4 is a critical precursor.
Another key precursor is L-glutamic acid. While deuteration can also be targeted to the glutamic acid residue, for 10-Formyl Folic Acid-d4 where the label is on the benzoyl ring, a non-labeled L-glutamic acid is typically used.
The synthesis then proceeds by coupling the deuterated p-aminobenzoyl-L-glutamic acid with a pteridine (B1203161) derivative, such as 6-formylpterin, through methods like reductive amination to yield Folic Acid-d4.
Table 1: Key Precursors in the Synthesis of 10-Formyl Folic Acid-d4
| Precursor | Role in Synthesis | Method of Deuteration (if applicable) |
| p-Aminobenzoic acid-d4 | Provides the deuterated benzoyl moiety | Catalytic H-D exchange using D₂O and a metal catalyst |
| L-Glutamic acid | Forms the glutamate (B1630785) tail of the molecule | Typically non-deuterated for this specific analogue |
| 6-Formylpterin | Provides the pteridine ring system | Not deuterated |
Once Folic Acid-d4 is synthesized, the final step is the introduction of a formyl group (-CHO) at the N10 position of the p-aminobenzoyl moiety. Formylation reactions must be carefully optimized to ensure high yield and purity, preventing side reactions and degradation of the folate molecule.
A common formylating agent is formic acid. The reaction can be carried out in an excess of formic acid, which can also serve as the solvent. Dehydrating agents may be employed to facilitate the reaction. The optimization of this step involves controlling reaction parameters such as temperature, reaction time, and the concentration of reactants to maximize the yield of the desired N10-formyl product while minimizing the formation of other formylated species or degradation products. For instance, a one-stage reduction and formylation of folic acid has been described using a complex of borane (B79455) and a secondary amine in excess formic acid at low temperatures (0-15°C). While this produces the N5-formyl-5,6,7,8-tetrahydrofolic acid, similar principles of using formic acid as a formylating agent are applicable.
Another approach involves the use of other formylating agents like N,N-Dimethylformamide (DMF) with phosphorus oxychloride (the Vilsmeier-Haack reaction), though conditions must be mild enough to avoid degradation of the complex folic acid-d4 molecule.
Following the reaction, purification of 10-Formyl Folic Acid-d4 is crucial and is typically achieved using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Analytical Validation of Isotopic Enrichment and Chemical Purity
Rigorous analytical validation is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 10-Formyl Folic Acid-d4. This is typically a multi-step process involving various spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the successful incorporation of deuterium.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also provide confirmatory evidence. The signals for the carbon atoms bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to the corresponding signals in the unlabeled compound. The formyl carbon will also have a characteristic chemical shift.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹), providing further evidence of deuteration. The presence of the formyl group can be confirmed by the characteristic C=O stretching vibration.
Table 2: Expected Spectroscopic Data for 10-Formyl Folic Acid-d4
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Disappearance or significant reduction of signals for the four protons on the p-aminobenzoyl ring. Presence of signals for the pteridine ring, glutamic acid moiety, and the formyl proton. |
| ¹³C NMR | Splitting and slight upfield shift of carbon signals in the deuterated benzoyl ring. Characteristic signal for the formyl carbon. |
| IR Spectroscopy | Presence of C-D stretching bands at lower frequencies. Presence of characteristic C=O stretching bands for the carboxylic acids and the formyl group. |
High-resolution mass spectrometry (HRMS) is indispensable for determining the isotopic enrichment and confirming the elemental composition and chemical purity of 10-Formyl Folic Acid-d4. rutgers.edu
The high mass accuracy of HRMS allows for the precise determination of the molecular weight of the synthesized compound, which should correspond to the theoretical mass of C₂₀H₁₅D₄N₇O₇. The chemical purity can be assessed by techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), which separates the target compound from any impurities before mass analysis. rutgers.edu
The isotopic abundance is determined by analyzing the distribution of isotopologues in the mass spectrum. For 10-Formyl Folic Acid-d4, the mass spectrum will show a cluster of peaks corresponding to molecules with different numbers of deuterium atoms (d₀, d₁, d₂, d₃, d₄). The relative intensities of these peaks are used to calculate the percentage of isotopic enrichment. The calculation must also account for the natural abundance of ¹³C and other heavy isotopes. acs.org
The isotopic purity is a measure of the percentage of the compound that contains the desired number of deuterium atoms (in this case, four). For example, an isotopic purity of >98% for d₄ indicates that over 98% of the labeled molecules contain four deuterium atoms.
Table 3: High-Resolution Mass Spectrometry Data for Isotopic Purity Assessment
| Parameter | Method | Typical Result |
| Elemental Composition | HRMS (e.g., ESI-TOF or Orbitrap) | Measured mass within a few ppm of the theoretical mass for C₂₀H₁₅D₄N₇O₇. |
| Chemical Purity | LC-HRMS | >98% (as determined by peak area) |
| Isotopic Enrichment | HRMS analysis of isotopologue distribution | >98% d₄ |
By combining these synthetic and analytical methodologies, 10-Formyl Folic Acid-d4 can be produced with the high degree of purity and isotopic enrichment required for its use in demanding research applications.
Elucidation of Biochemical Roles and Metabolic Dynamics Utilizing 10 Formyl Folic Acid D4
Enzymatic Interconversions within the Folate Cycle
The folate cycle is a critical metabolic pathway responsible for the transfer of one-carbon units, essential for the synthesis of nucleotides and amino acids. 10-Formyl Folic Acid-d4 is instrumental in studying the kinetics and mechanisms of key enzymes that govern the interconversion of folate derivatives.
Investigation of Formyltetrahydrofolate Synthetase and Deformylase Activities
10-formyltetrahydrofolate (10-CHO-THF) is a central intermediate in the folate cycle, acting as a formyl group donor in crucial biosynthetic reactions. wikipedia.org Its formation and breakdown are catalyzed by formyltetrahydrofolate synthetase and deformylase, respectively.
Formyltetrahydrofolate Synthetase: This enzyme catalyzes the ATP-dependent conversion of formate (B1220265) and tetrahydrofolate (THF) into 10-CHO-THF. nih.gov The use of 10-Formyl Folic Acid-d4, after its intracellular conversion to the tetrahydrofolate form, allows researchers to trace the incorporation of the labeled formyl group.
Formyltetrahydrofolate Deformylase: This hydrolase catalyzes the reverse reaction, breaking down 10-CHO-THF into formate and THF. wikipedia.org Studies utilizing the deuterated tracer can quantify the rate of this deformylation, providing insights into the regulation of the cellular pool of one-carbon units.
Exploration of Folate Polyglutamylation Dynamics in Research Models
In mammalian cells, folates are predominantly found in their polyglutamylated forms. This modification, catalyzed by folylpolyglutamate synthetase (FPGS), is crucial for cellular retention of folates and for the affinity of folate-dependent enzymes. In rat liver slices, the metabolism of folic acid leads to the formation of polyglutamate forms. nih.govnih.gov The use of labeled folic acid has been instrumental in studying these dynamics. nih.govnih.gov
Quantitative Tracing of One-Carbon Flux
The flow of one-carbon units through the folate cycle, known as one-carbon flux, is vital for cellular proliferation and maintenance. 10-Formyl Folic Acid-d4 is a powerful tool for quantifying this flux and understanding its distribution among different metabolic pathways.
Application of 10-Formyl Folic Acid-d4 in Metabolic Flux Analysis
Metabolic flux analysis using stable isotope tracers like 10-Formyl Folic Acid-d4 allows for the measurement of the rates of metabolic reactions. By tracking the incorporation of the deuterium (B1214612) label into downstream metabolites such as purines and thymidylate, researchers can quantify the contribution of the one-carbon unit from 10-CHO-THF to these biosynthetic pathways. nih.gov This is critical for understanding how cells allocate one-carbon units under different physiological and pathological conditions. creative-proteomics.com
Table 1: Key Enzymes in the Folate Cycle and their Functions
| Enzyme | Function | Role in One-Carbon Metabolism |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | Reduces dihydrofolate to tetrahydrofolate. | Regenerates the active cofactor THF. researchgate.net |
| Serine Hydroxymethyltransferase (SHMT) | Catalyzes the reversible conversion of serine and THF to glycine (B1666218) and 5,10-methylene-THF. | A major source of one-carbon units. researchgate.net |
| Methylenetetrahydrofolate Dehydrogenase (MTHFD) | Catalyzes the oxidation of 5,10-methylene-THF to 5,10-methenyl-THF and further to 10-formyl-THF. | Directs one-carbon units towards purine (B94841) synthesis. e-dmj.org |
| Formyltetrahydrofolate Synthetase | Catalyzes the formation of 10-formyl-THF from formate and THF. | Incorporates formate into the one-carbon pool. researchgate.net |
| Formyltetrahydrofolate Deformylase | Catalyzes the hydrolysis of 10-formyl-THF to formate and THF. | Releases formate from the one-carbon pool. wikipedia.org |
Subcellular Compartmentalization Studies of Folates in Research Models
Folate-mediated one-carbon metabolism is compartmentalized between the cytoplasm and mitochondria. nih.govnih.gov This subcellular organization is crucial for regulating metabolic pathways. Studies in guinea-pig liver have shown that endogenous folate is concentrated in the mitochondrial and cell-sap fractions. Following injection of labeled folic acid, radioactivity is primarily found in these same compartments, suggesting that the synthesis of pteroylpolyglutamates occurs in these locations. The use of tracers like 10-Formyl Folic Acid-d4 helps to elucidate the transport and metabolism of folates within these different cellular compartments.
Biochemical Interactions and Regulatory Functions in Model Systems
10-formyl folic acid and its derivatives are not only metabolic intermediates but also potent regulatory molecules. Research has shown that 10-formyl folic acid is a powerful natural inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate cycle. nih.govnih.gov This suggests a potential regulatory role for this compound within the cell. nih.govnih.gov Studies using everted rat gut sacs have demonstrated that the absorption of folic acid is followed by formylation, indicating that this is a step in the physiological absorption process. nih.gov The subsequent reduction of the formyl group to a methyl group results in 5-methyl-H4PteGlu being passed into the portal blood. nih.gov
Table 2: Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 10-Formyl Folic Acid-d4 | |
| 10-formyltetrahydrofolate | 10-CHO-THF |
| Tetrahydrofolate | THF |
| Dihydrofolate Reductase | DHFR |
| Folylpolyglutamate Synthetase | FPGS |
Investigation of Dihydrofolate Reductase Interaction Mechanisms
Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). researchgate.net THF is the precursor to a variety of folate coenzymes that are indispensable for the synthesis of purines, thymidylate, and certain amino acids. patsnap.com Due to its critical role in cell proliferation, DHFR is a major target for therapeutic agents, particularly in cancer chemotherapy. patsnap.com
Research has identified 10-Formyl Folic Acid as a potent natural inhibitor of dihydrofolate reductase. nih.govmedchemexpress.comrutgers.edunih.gov Unlike its tetrahydrofolate counterpart, which is a substrate for enzymes in the purine pathway, the fully oxidized 10-formylfolic acid binds to DHFR and impedes its function. This inhibitory action can disrupt the folate cycle, leading to a depletion of the THF pool necessary for DNA synthesis and cell growth. researchgate.net
The mechanism of inhibition involves the binding of 10-formylfolic acid to the active site of the DHFR enzyme. This interaction prevents the binding of the natural substrate, dihydrofolate, thereby blocking its reduction to tetrahydrofolate. The potency of this inhibition is significant, suggesting a potential regulatory role for 10-formylfolic acid within the cell. nih.govnih.gov In studies investigating these interaction kinetics, 10-Formyl Folic Acid-d4 serves as a critical analytical tool. By using stable isotope dilution assays coupled with liquid chromatography-mass spectrometry (LC-MS), researchers can accurately measure the concentrations of 10-formylfolic acid and other folates in complex biological mixtures, allowing for precise determination of enzyme inhibition constants (Kᵢ).
The table below provides a comparative overview of the inhibition constants (Kᵢ) for DHFR by various folate analogs, illustrating the relative potency of these compounds.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Significance |
| Methotrexate | Human DHFR | 3.4 pM nih.gov | Potent chemotherapeutic agent |
| 7-Hydroxy Methotrexate | Human DHFR | 8.9 nM nih.gov | Less potent metabolite of Methotrexate |
| Pemetrexed | DHFR | 7.2 nM selleckchem.com | Antifolate used in cancer treatment |
| 10-Formyl Folic Acid | DHFR | Potent Inhibitor nih.govmedchemexpress.com | A potent natural endogenous inhibitor |
This table is for illustrative purposes. The precise Kᵢ value for 10-Formyl Folic Acid can vary based on experimental conditions.
Role in Purine Biosynthesis Pathway Research
The de novo synthesis of purines, the building blocks of DNA and RNA, is a fundamental metabolic pathway. This process involves a series of enzymatic steps to construct the purine ring. Two of these steps require the donation of a formyl group, a reaction mediated by a specific folate coenzyme. nih.govmdpi.com
Crucially, the direct one-carbon donor in purine biosynthesis is 10-formyltetrahydrofolate (10-CHO-THF) , the reduced form of 10-formyl folic acid. wikipedia.orghmdb.canih.gov It is not the oxidized 10-formyl folic acid itself that participates directly in this anabolic pathway. researchgate.net 10-CHO-THF provides the carbon atoms at positions 8 and 2 of the purine ring. nih.gov
The two key enzymes involved are:
Glycinamide ribonucleotide (GAR) transformylase , which uses 10-CHO-THF to add a formyl group to complete the imidazole (B134444) ring of the purine structure. hmdb.ca
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase , which utilizes a second molecule of 10-CHO-THF for the final carbon insertion, leading to the formation of inosine (B1671953) monophosphate (IMP), the parent purine nucleotide. hmdb.canih.gov
Stable isotope tracing studies are essential for elucidating the dynamics of this pathway. In such experiments, isotopically labeled precursors, such as serine or glycine, are introduced to cells, and the incorporation of the label into purines is monitored over time. mdpi.comnih.gov 10-Formyl Folic Acid-d4 is instrumental in these studies as an internal standard for the quantification of the intracellular pool of 10-formyl folic acid and its metabolically active tetrahydrofolate derivative. This accurate quantification is vital for building metabolic flux models that describe the rate of purine synthesis and how it is affected by various physiological or pathological conditions. mdpi.com
The table below outlines the key steps in purine biosynthesis that are dependent on folate.
| Step in Purine Biosynthesis | Enzyme | Folate Coenzyme | Function of Folate |
| Conversion of GAR to FGAR | GAR Transformylase | 10-Formyltetrahydrofolate | Donates formyl group for C8 of purine ring nih.gov |
| Conversion of AICAR to FAICAR | AICAR Transformylase | 10-Formyltetrahydrofolate | Donates formyl group for C2 of purine ring nih.gov |
Research Models and Experimental Paradigms Utilizing 10 Formyl Folic Acid D4
In Vitro Enzyme Kinetic Studies and Mechanistic Assays
In vitro systems using purified enzymes are fundamental for dissecting the specific roles of folate derivatives. 10-Formyl Folic Acid-d4 is particularly useful in these assays as an internal standard for quantifying enzyme products and substrates with high accuracy using mass spectrometry. eurisotop.comckisotopes.com
One of the key findings from in vitro studies is the role of 10-formyl folic acid as a potent natural inhibitor of dihydrofolate reductase (DHFR). nih.govnih.gov DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, a precursor for various folate coenzymes. The inhibition of DHFR by 10-formyl folic acid suggests a potential regulatory role for this compound within the cell. nih.govnih.gov
Mechanistic assays have also elucidated the function of enzymes like N10-formyltetrahydrofolate synthetase (FTHFS), which catalyzes the formation of 10-formyltetrahydrofolate. nih.gov While these studies may not have used the d4-labeled compound directly, they define the enzymatic context in which 10-Formyl Folic Acid-d4 would be used as a tracer or standard to study reaction kinetics and mechanisms. The use of deuterated analogues as internal standards is a well-established method in stable isotope dilution assays for the precise quantification of folates. nih.gov
Table 1: Enzyme Interactions with 10-Formyl Folic Acid
| Enzyme | Role/Interaction with 10-Formyl Folic Acid | Research Application |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | Potent natural inhibitor. nih.govnih.gov | Studying regulatory mechanisms of folate metabolism. |
| N10-formyltetrahydrofolate synthetase (FTHFS) | FTHFS synthesizes the active coenzyme form, N10-formyltetrahydrofolate. nih.gov | Investigating the kinetics and mechanism of one-carbon unit incorporation. |
| 10-Formyltetrahydrofolate Dehydrogenase (FDH) | Catalyzes the conversion of 10-formyltetrahydrofolate to tetrahydrofolate (THF). nih.gov | Examining the regulation of one-carbon unit availability. |
Cell Culture Systems for Investigating Cellular Folate Metabolism
Cell culture models are essential for studying how folate metabolism operates within a living cell. In this context, 10-Formyl Folic Acid-d4 can be introduced into the culture medium to trace its uptake, conversion to other folate forms, and incorporation into downstream metabolic products. This stable isotope labeling approach allows researchers to distinguish the administered, labeled folate from the cell's endogenous, unlabeled folate pool. eurisotop.comnih.gov
Studies using cell lines, such as human lymphoblastoid and neuroblastoma cells, have provided significant insights. For example, research has shown that the expression level of 10-formyltetrahydrofolate dehydrogenase (FDH) can dramatically alter the ratio of different folate pools within the cell. nih.gov Low FDH expression leads to an accumulation of formyl-THF, while high expression depletes this pool. nih.gov Such studies help to understand how folate-dependent pathways are regulated. Furthermore, investigations into how different concentrations of folic acid affect cell proliferation and DNA integrity highlight the importance of maintaining folate homeostasis for normal cellular function. mdpi.com
Table 2: Findings from Cell Culture Studies on Folate Metabolism
| Cell Line | Experimental Focus | Key Findings |
|---|---|---|
| Human Lymphoblastoid Cells | Impact of varying folic acid concentrations. mdpi.com | Folate depletion significantly increased the cell doubling time, underscoring its role in proliferation. mdpi.com |
| Neuroblastoma Cells | Metabolic function of 10-formyltetrahydrofolate dehydrogenase (FDH). nih.gov | FDH expression levels regulate the cellular ratio of 10-formyl-THF to THF, impacting the availability of one-carbon units. nih.gov |
Ex Vivo Tissue Slices and Organ-Specific Biochemical Investigations
Ex vivo tissue slices provide an experimental model that bridges the gap between in vitro and in vivo research, maintaining some of the cellular architecture and complexity of the original organ. Rat liver slices have been instrumental in studying the metabolism of folic acid. nih.govnih.gov
In a notable study, when rat liver slices were incubated with radiolabeled folic acid, a significant accumulation of 10-formyl folic acid was observed. nih.govnih.gov This experiment was crucial in identifying the liver as a site for this conversion and in demonstrating that 10-formyl folic acid is a potent inhibitor of the key enzyme dihydrofolate reductase within a tissue context. nih.govnih.gov The use of 10-Formyl Folic Acid-d4 in similar ex vivo models would allow for more precise quantification and tracing of these metabolic events using mass spectrometry, avoiding the complexities of radioactivity.
Table 3: Ex Vivo Research on 10-Formyl Folic Acid Formation
| Experimental Model | Substrate Used | Primary Observation | Implication |
|---|---|---|---|
| Rat Liver Slices | [2-(14)C]folic acid. nih.govnih.gov | Accumulation of 10-formyl folic acid. nih.govnih.gov | The liver is a key site for the formation of this DHFR inhibitor, suggesting a role in local metabolic regulation. nih.govnih.gov |
Preclinical Animal Models in Folate Biochemistry Research
Preclinical animal models, particularly rodents, are indispensable for understanding the in vivo kinetics, bioavailability, and systemic effects of folates. nih.gov Isotopic labeling is a cornerstone of these investigations, allowing for the tracing of metabolic fates of administered compounds.
Studies in rats using tritium-labeled ([3H]) folates have been conducted to determine their intestinal absorption, metabolism, and excretion kinetics. nih.gov These experiments demonstrated that different forms of folate, such as folic acid and 5-methyl-tetrahydrofolate, are absorbed and metabolized with equivalent efficiency. nih.gov A biphasic pattern of excretion was observed, indicating both rapid and slow turnover pools of folate in the body. nih.gov
Table 4: In Vivo Folate Kinetics in a Rat Model
| Parameter | Observation (using [3H]-labeled folates) | Relevance for 10-Formyl Folic Acid-d4 Studies |
|---|---|---|
| Absorption | Nearly complete within 8 hours. nih.gov | Provides a baseline for assessing the bioavailability of orally administered 10-formyl folic acid. |
| Excretion | Biphasic pattern via urine and feces. nih.gov | Enables the study of both rapid and slow turnover metabolic pools. |
| Half-life (Rapid Phase) | ~0.11-0.12 days. nih.gov | Quantifies the initial, rapid clearance and metabolism. |
| Half-life (Slow Phase) | ~13.4-15.9 days. nih.gov | Reflects the turnover of longer-term body stores of folate. |
Computational and Systems Biology Approaches in Deuterated Folate Research
Mathematical Modeling of Folate Metabolic Networks and Flux
Mathematical modeling is an essential tool for dissecting the complexity of folate metabolism. nih.gov These models serve as in silico platforms to simulate metabolic behavior, test hypotheses that are difficult to address experimentally, and quantify the flow of metabolites—known as metabolic flux—through various interconnected pathways. nih.govcosbi.eu
Models of folate metabolism are typically constructed based on established biochemical kinetics, incorporating enzymatic reaction rates and substrate concentrations. duke.edu They can range from deterministic models using ordinary differential equations to stochastic simulations, providing a framework to understand how perturbations, such as nutrient availability or genetic variations, affect the entire metabolic network. cosbi.eu
A key application of these models is in metabolic flux analysis (MFA). By combining experimental data from deuterated folate tracing with computational algorithms, researchers can estimate the rates of metabolic reactions. For instance, studies have used deuterium-labeled substrates to track their passage into NADPH, combining this data with mathematical modeling to measure cytosolic NADPH fluxes. nih.govresearchgate.net This approach has revealed that folate metabolism is a major contributor to cellular NADPH production, a function previously less recognized. nih.govresearchgate.net The models can account for the distribution of deuterium (B1214612) labels throughout the metabolic network, providing quantitative insights into the contributions of different pathways to one-carbon unit bioavailability and cellular redox balance. nih.gov
These computational frameworks can simulate various physiological and pathological states. For example, a model can predict the consequences of vitamin B12 deficiency, which leads to the "methyl trap" where folate accumulates as 5-methyltetrahydrofolate. duke.edu Furthermore, mathematical models are instrumental in pharmacology for evaluating the effects of antifolate drugs, helping to understand drug resistance, drug interactions, and optimal dosing strategies. nih.gov
Table 1: Key Parameters in a Mathematical Model of Folate Metabolism
| Parameter | Description | Relevance to Deuterated Folate Research |
| Enzyme Kinetics (Vmax, Km) | Maximum reaction rate and substrate concentration at half-maximal rate for each enzyme in the folate pathway. | Determines the theoretical maximum flux through a reaction; can be adjusted to simulate genetic polymorphisms. |
| Substrate Concentrations | The concentrations of various folate species (e.g., tetrahydrofolate, 5,10-methylenetetrahydrofolate). | Provides the initial conditions for the model; tracing the incorporation of deuterium changes these pools. |
| Metabolic Fluxes | The rate of turnover of molecules through a metabolic pathway. | The primary output of interest in isotope tracing studies, quantifying the flow of deuterated one-carbon units. |
| Cofactor Availability | The levels of cofactors such as NADP+/NADPH and ATP/ADP. | Folate metabolism is tightly linked to cellular redox and energy status; models can simulate these interdependencies. nih.gov |
Bioinformatic Analysis of Isotope Tracing Data
The analysis of data from experiments using deuterated tracers like 10-Formyl Folic Acid-d4 relies heavily on sophisticated bioinformatic and computational tools. The primary analytical technique used is mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), which can separate and detect the various folate forms and their deuterated isotopologues. nih.govnih.gov
The workflow for analyzing this data involves several critical steps:
Data Acquisition: Samples (e.g., cells, tissues, biofluids) are processed and analyzed by LC-MS to generate raw data files containing information on the mass-to-charge ratio (m/z) and intensity of all detected ions.
Peak Picking and Alignment: Bioinformatic software is used to identify and quantify the abundance of specific metabolites from the raw MS data. This involves detecting peaks that correspond to specific folate species and their deuterated versions.
Correction for Natural Isotope Abundance: A crucial step is to correct for the natural abundance of heavy isotopes (primarily ¹³C). This ensures that the measured signal from the deuterated tracer is not confounded by naturally occurring heavy isotopes, allowing for accurate quantification of label incorporation. nih.gov
Quantification of Isotopic Enrichment: The corrected data is used to calculate the fractional enrichment of the deuterium label in different metabolite pools. This information is fundamental for determining metabolic fluxes. nih.gov
Bioinformatic platforms enable the visualization of labeling patterns, often presented as stacked bar graphs showing the distribution of different labeled forms of a metabolite over time. nih.gov This visualization helps in the intuitive interpretation of how the deuterium from a tracer like 10-Formyl Folic Acid-d4 is distributed throughout the folate network and connected pathways. mdpi.com For instance, by tracing the deuterium label, researchers can analyze the biosynthesis of the one-carbon unit, which is essential for the synthesis of nucleotides like dTTP. mdpi.com
Transient Metabolic Flux Analysis (tMFA) is a specific methodology that uses isotope tracing and metabolomics data to quantify metabolic fluxes, particularly in systems that are not at a steady state. researchgate.netdntb.gov.ua This approach is valuable for studying dynamic cellular responses, such as the effects of a drug over time, and has been applied to investigate the heterogeneity of folate metabolism in different cell types. researchgate.net
Emerging Research Avenues and Future Directions in 10 Formyl Folic Acid D4 Applications
Innovations in Isotopic Labeling and Analogue Synthesis
The synthesis of isotopically labeled compounds is crucial for their application in metabolic research. cea.fr Recent advancements in synthetic methodologies are enabling more efficient and specific labeling of complex molecules like 10-formyl folic acid.
Innovations in the synthesis of 10-Formyl Folic Acid-d4 and its analogues are focused on achieving high isotopic enrichment and chemical purity. The introduction of deuterium (B1214612) atoms at specific positions within the molecule allows for precise tracing of its metabolic fate. Synthetic strategies are being developed to create a variety of deuterated analogues, which can be used to probe different aspects of folate metabolism. For instance, the synthesis of novel folic acid-based heterocycles has been a subject of research, indicating a continuous effort to expand the library of available folate analogues for biological studies. mdpi.com
The development of new methods for isotopic labeling is a key area of innovation. cea.fr These methods aim to streamline the synthesis process, making deuterated compounds like 10-Formyl Folic Acid-d4 more accessible for research. The synthesis of deuterated lipids and surfactants, for example, highlights the growing demand for such labeled molecules in various scientific fields. europa.eu While direct synthesis routes for 10-Formyl Folic Acid-d4 are not extensively detailed in publicly available literature, the general principles of synthesizing folic acid analogues and deuterated compounds suggest that multi-step chemical synthesis is the most probable approach. mdpi.comeuropa.eu
| Synthetic Approach | Description | Potential Application for 10-Formyl Folic Acid-d4 |
| Multi-step Chemical Synthesis | A traditional approach involving a series of chemical reactions to build the molecule and introduce the deuterium label at a specific step. | Allows for precise control over the position of the deuterium label, which is crucial for metabolic tracking. |
| Enzymatic Synthesis | Utilizes enzymes to catalyze specific reactions in the synthesis pathway. | Could offer a more stereospecific and environmentally friendly method for producing the desired isotopologue. |
| Late-Stage Deuteration | Introduction of deuterium atoms into the molecule in the final steps of the synthesis. | Can simplify the overall synthetic route and allow for the deuteration of a wider range of folic acid analogues. |
Development of Novel High-Throughput Analytical Platforms
The ability to accurately and efficiently detect and quantify 10-Formyl Folic Acid-d4 and its metabolites is paramount to its utility in research. High-throughput analytical platforms are essential for processing the large number of samples generated in modern metabolic studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of folates, including their deuterated analogues. nih.govthermofisher.com The development of rapid and sensitive LC-MS/MS methods allows for the simultaneous measurement of multiple folate forms in complex biological matrices. mdpi.com The use of deuterated internal standards, such as folic acid-d4, is a common practice to ensure the accuracy and precision of these methods. mdpi.com
Future developments in this area are likely to focus on further increasing the throughput and sensitivity of these platforms. This could involve the use of ultra-high-performance liquid chromatography (UHPLC) systems, novel mass spectrometry techniques, and automated sample preparation protocols. sbpdiscovery.orgtdcommons.aimdpi.com The goal is to develop platforms that can rapidly and reliably quantify 10-Formyl Folic Acid-d4 and its metabolites, even at very low concentrations.
| Analytical Platform | Key Features | Relevance for 10-Formyl Folic Acid-d4 Analysis |
| LC-MS/MS | High sensitivity, selectivity, and specificity for the quantification of small molecules. | Enables the accurate measurement of 10-Formyl Folic Acid-d4 and its metabolites in biological samples. nih.govthermofisher.com |
| UHPLC | Faster analysis times and higher resolution compared to conventional HPLC. | Can significantly increase the throughput of folate analysis. |
| Automated Sample Preparation | Robotic systems for the extraction and purification of analytes from biological samples. | Reduces manual labor and improves the reproducibility of the analytical workflow. sbpdiscovery.org |
Exploration of Uncharted Metabolic Roles in Cellular Processes
10-formyl folic acid is a key player in one-carbon metabolism, a fundamental process for the synthesis of nucleotides and other essential biomolecules. researchgate.netresearchgate.netnih.govflinders.edu.aunih.gove-dmj.org The use of 10-Formyl Folic Acid-d4 as a metabolic tracer opens up new possibilities for exploring its role in various cellular processes.
One of the primary functions of 10-formyl folic acid is to donate a formyl group for the de novo synthesis of purines. researchgate.netnih.gov By tracing the incorporation of the deuterium label from 10-Formyl Folic Acid-d4 into the purine (B94841) ring, researchers can gain insights into the dynamics of purine biosynthesis in different cell types and under various physiological conditions.
Furthermore, 10-formyl folic acid has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for maintaining the intracellular pool of reduced folates. nih.govrutgers.edunih.gov The use of 10-Formyl Folic Acid-d4 could help to elucidate the regulatory role of this compound in folate homeostasis and its potential as a modulator of DHFR activity in vivo. High-throughput screening methods are also being employed to identify novel inhibitors of DHFR. nih.govnih.gov
The metabolism of 10-formyldihydrofolate (B1664512) is another area of active investigation. nih.gov Studies have shown that this compound can be converted to dihydrofolate by aminoimidazolecarboxamide ribotide (AICAR) transformylase, suggesting a previously unappreciated metabolic pathway. nih.gov The use of deuterated 10-formyl folic acid could help to further delineate this pathway and its significance in different biological contexts. It has also been found that 10-formyl-7,8-dihydrofolic acid is bioactive in human leukemia cells, while 10-formyl folic acid is not, suggesting that metabolic activation is required for its biological function. nih.gov
| Metabolic Process | Role of 10-Formyl Folic Acid | Potential Application of 10-Formyl Folic Acid-d4 |
| Purine Biosynthesis | Donates a formyl group for the synthesis of the purine ring. researchgate.netnih.gov | To quantify the rate of de novo purine synthesis in different cellular models. |
| DHFR Inhibition | Acts as a natural inhibitor of dihydrofolate reductase. nih.govrutgers.edunih.gov | To study the in vivo regulation of DHFR activity and its impact on folate metabolism. |
| 10-Formyldihydrofolate Metabolism | Precursor to dihydrofolate via AICAR transformylase. nih.gov | To trace the metabolic flux through this alternative folate pathway. |
Q & A
Q. How is 10-Formyl Folic Acid-d4 identified and distinguished from its non-deuterated form in analytical chemistry?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to differentiate isotopic patterns. The deuterated form exhibits a mass shift of +4 Da compared to the non-deuterated analog. Structural confirmation via SMILES notation (e.g.,
[2H]c1c([2H])c(...)for 10-Formyl Folic Acid-d4) and exact mass determination (445.1648) ensures specificity . Pair this with HPLC-MS/MS using deuterium-specific transitions, as demonstrated in plasma folate quantification studies .
Q. What analytical methods are recommended for quantifying 10-Formyl Folic Acid-d4 in biological matrices?
- Methodological Answer : Optimize reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS). Use a C18 column and mobile phases containing 0.1% formic acid to enhance ionization. For biological samples (e.g., plasma, tissue), employ protein precipitation with methanol-acetonitrile (1:1) to minimize matrix interference. Spike deuterated standards at consistent concentrations (e.g., 10 nM) to normalize recovery rates .
Q. What are the best practices for preparing and storing 10-Formyl Folic Acid-d4 solutions to ensure stability?
- Methodological Answer : Prepare stock solutions in phosphate buffer (pH 7.4) with 1% ascorbic acid to prevent oxidative degradation. Store aliquots at +4°C in amber vials to limit light exposure. For long-term storage, freeze at -80°C and avoid repeated freeze-thaw cycles. Validate stability via periodic LC-MS checks for isotopic integrity (>95% purity) .
Advanced Research Questions
Q. How can researchers design experiments to account for potential isotopic effects of 10-Formyl Folic Acid-d4 in metabolic studies?
- Methodological Answer : Conduct parallel experiments with non-deuterated 10-Formyl Folic Acid to assess isotopic exchange risks. Monitor deuterium loss in aqueous environments (e.g., cell culture media) using HRMS. Use kinetic isotope effect (KIE) calculations to adjust reaction rates in enzyme-binding assays . Validate metabolic pathway relevance by comparing incorporation rates into DNA methylation markers (e.g., S-adenosylmethionine) .
Q. How should discrepancies in recovery rates of 10-Formyl Folic Acid-d4 across different biological samples be analyzed?
-
Methodological Answer : Perform spike-and-recovery experiments in target matrices (e.g., serum vs. liver homogenate). Calculate recovery efficiency using the formula:
Address low recovery (<85%) by modifying extraction protocols (e.g., solid-phase extraction for lipid-rich tissues) or adjusting ionization parameters in MS . Cross-validate with alternative standards (e.g., 5-Methyl Tetrahydrofolate-d3) to isolate matrix-specific interferences .
Q. What methodologies validate the use of 10-Formyl Folic Acid-d4 as an internal standard in folate quantification assays?
- Methodological Answer : Establish linearity (R² > 0.99) over a physiologically relevant range (0.1–100 ng/mL). Assess precision (CV < 15%) via intra-day and inter-day replicates. Verify absence of cross-talk between deuterated and non-deuterated analytes by analyzing blank matrices. For regulatory compliance, include Certificate of Analysis (CoA) data confirming isotopic purity (>95%) and absence of unlabeled contaminants .
Key Considerations for Contradictory Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
